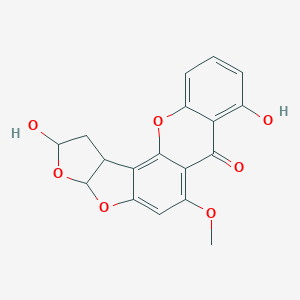
Hydroxydihydrosterigmatocystin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxydihydrosterigmatocystin (HDS) is a mycotoxin produced by various species of fungi, including Aspergillus and Penicillium. It is structurally similar to other mycotoxins, such as aflatoxin and sterigmatocystin, and has been found to be carcinogenic in animal studies.
Wissenschaftliche Forschungsanwendungen
Pharmacophore-Based Virtual Screening
Hydroxysteroid dehydrogenases, including variants like hydroxydihydrosterigmatocystin, play a crucial role in pharmacophore-based virtual screening, a computational method in drug discovery. These enzymes are linked to pathological conditions, and their modulation can offer therapeutic strategies. Pharmacophore modeling and virtual screening have been successfully applied in this context, suggesting future applications in related studies (Kaserer et al., 2015).
Steroid Hormone Activation
These dehydrogenases are integral in the NAD(P)(H)-dependent oxidoreduction of steroids, crucial for nuclear receptor ligands' activation. They play a pivotal role in controlling steroid hormone levels and cellular adaptation, indicating their potential in drug development for conditions like cancer and metabolic diseases (Wu et al., 2007).
Histochemical Studies
Histochemical studies in various mammalian tissues, including the placenta and reproductive organs, have shown the activity of hydroxysteroid dehydrogenases. These studies provide insights into the role of these enzymes in different physiological processes and diseases (Davies et al., 1966).
Enzyme Modulation in Metabolic Disorders
Research on 11β-hydroxysteroid dehydrogenase, a close relative, has shown its role in metabolic disorders. Inhibitors of these enzymes have potential in treating diseases like type 2 diabetes and metabolic syndrome, highlighting the broader application of hydroxysteroid dehydrogenase studies (Feng et al., 2010).
Pre-Receptor Regulation and Inhibitor Design
These enzymes are major players in pre-receptor regulation of hormone action. Understanding their roles and mechanisms can aid in designing specific inhibitors, potentially treating various steroid hormone-driven diseases (Penning, 2011).
Metabolic Pathways and Disease Links
Their involvement in various metabolic pathways, including steroid hormone regulation, suggests their importance in studying and potentially treating diseases like metabolic syndrome, obesity, inflammation, and hormone-dependent cancers (Moeller & Adamski, 2009).
Eigenschaften
CAS-Nummer |
109278-36-6 |
|---|---|
Produktname |
Hydroxydihydrosterigmatocystin |
Molekularformel |
C18H14O7 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |
InChI-Schlüssel |
WRUJLZVXYZPNCL-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Kanonische SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Andere CAS-Nummern |
109278-36-6 |
Synonyme |
17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



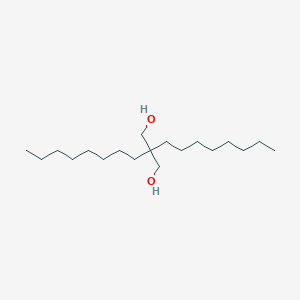
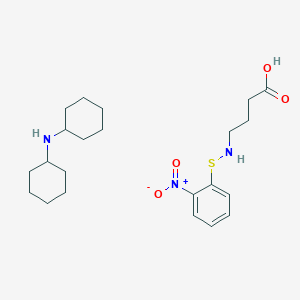
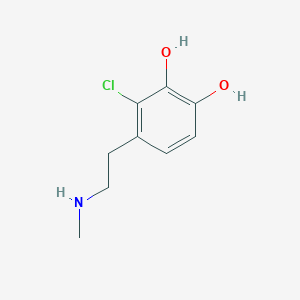
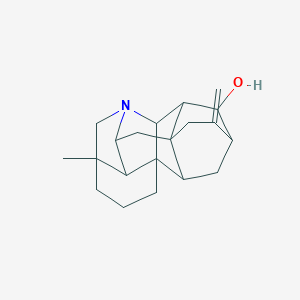


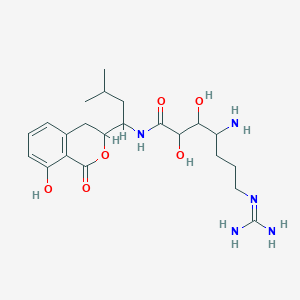

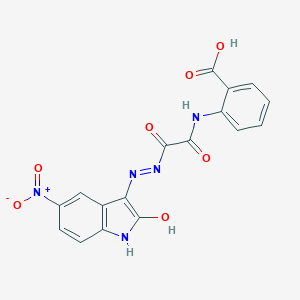

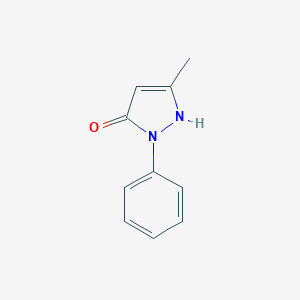
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)

